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Compound of Interest

Compound Name: Elimusertib hydrochloride

Cat. No.: B8067878 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Elimusertib hydrochloride, a potent and selective ATR inhibitor, with

other clinical-stage alternatives. The information presented is based on published preclinical

and clinical findings, offering a comprehensive resource to support independent validation and

further research.

Elimusertib (also known as BAY 1895344) is an orally available small molecule inhibitor of the

Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage

Response (DDR) pathway.[1][2] By targeting ATR, Elimusertib aims to exploit the concept of

synthetic lethality in cancers with existing defects in other DDR pathways, such as those with

mutations in ATM or BRCA1/2.[3] This guide summarizes key performance data for Elimusertib

and compares it with other notable ATR inhibitors, Ceralasertib (AZD6738) and Berzosertib

(M6620/VX-970), and provides detailed experimental protocols for validation.

The ATR Signaling Pathway and Mechanism of
Action of Elimusertib
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which forms as a result

of DNA damage and replication stress.[3] Upon activation, ATR phosphorylates a cascade of

downstream targets, including Chk1, to initiate cell cycle arrest, promote DNA repair, and

stabilize replication forks.[3] In many cancer cells, which often have high levels of replication
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stress and may harbor mutations in other DDR pathways like ATM, the ATR pathway is crucial

for survival.

Elimusertib and other ATR inhibitors function by blocking the kinase activity of ATR. This

prevents the downstream signaling cascade, leading to an accumulation of DNA damage,

abrogation of cell cycle checkpoints, and ultimately, cell death through processes like

replication catastrophe and mitotic catastrophe, particularly in cancer cells that are highly

dependent on ATR.[3]
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Diagram 1: Simplified ATR Signaling Pathway and the Point of Inhibition by Elimusertib.
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Preclinical Performance: A Comparative Analysis
The preclinical efficacy of Elimusertib has been demonstrated across a range of cancer cell

lines and in vivo models. The following tables provide a comparative summary of its

performance alongside Ceralasertib and Berzosertib. It is important to note that direct head-to-

head comparisons in the same studies are limited, and variations in experimental conditions

can influence outcomes.

In Vitro Potency: Inhibition of ATR Kinase and Cancer
Cell Proliferation

Inhibitor Target
Biochemical
IC50

Median
Cellular IC50
(Anti-
proliferative)

Notes

Elimusertib (BAY

1895344)
ATR 7 nM[2]

78 nM (in a

broad panel of

38 tumor cell

lines)[2]

Also potently

inhibits

hydroxyurea-

induced H2AX

phosphorylation

with an IC50 of

36 nM.[4]

Ceralasertib

(AZD6738)
ATR 1 nM[5]

1.47 µM (GI50

across 276

cancer cell lines)

[6]

The on-target

concentration

range for single-

agent activity is

reported as

0.074–0.67 µM.

[6]

Berzosertib

(M6620/VX-970)
ATR <2 nM

~250-290 nM (in

HNSCC cell

lines)[7]

First-in-class

ATR inhibitor to

enter clinical

trials.[8]
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Note: IC50 values can vary significantly based on the cell line and assay conditions used. The

data presented is compiled from different studies for comparative purposes.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft
Models

Inhibitor
Cancer Model
Type

Dosing
Regimen
(example)

Key Efficacy
Findings

Reference

Elimusertib

ATM-mutated

Mantle Cell

Lymphoma

Xenograft

50 mg/kg, p.o.,

b.i.d., 3 days

on/4 days off

Complete tumor

remission.[1]
[1]

Pediatric Solid

Tumor PDXs

40 mg/kg, p.o.,

b.i.d., 3 days

on/4 days off

Pronounced

objective

response rates,

outperforming

standard-of-care

chemotherapy in

some models.

[9]

Ceralasertib
BRCA2-mutant

TNBC PDX

Concurrent with

olaparib

Complete tumor

regression.[6]
[6]

Colorectal

Xenograft

(Colo205)

50 mg/kg, p.o.,

daily for 3 days

after irinotecan

Tolerated and

tested for activity,

though direct

combination

benefit was not

shown in this

specific

schedule.[6]

[6]

Berzosertib

Esophageal

Cancer

Xenograft

(OE21)

In combination

with radiation

Significantly

radiosensitizes

tumors in vivo.

[1]
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Clinical Validation: Comparative Overview of Phase
I/II Trials
Elimusertib, Ceralasertib, and Berzosertib have all undergone Phase I and II clinical trials in

patients with advanced solid tumors, often focusing on populations with DDR defects. The

following table summarizes key findings from these studies.

Feature
Elimusertib
(NCT03188965)

Ceralasertib
Berzosertib
(NCT02157792)

Patient Population

Advanced solid

tumors with DDR

defects (e.g., ATM

loss, BRCA1/2

mutations)

Advanced solid

tumors

Advanced solid

tumors refractory to

standard therapy

Dosing Schedule

(Monotherapy)

40 mg BID, 3 days

on/4 days off; or 3

days on/11 days off

Not specified in

provided results

Recommended Phase

II Dose: 240 mg/m²

once or twice weekly

Common Grade ≥3

Adverse Events

Hematologic (e.g.,

anemia)

Anemia (39%),

thrombocytopenia

(36%), neutropenia

(25%) (in combination

with carboplatin)[10]

Flushing (24% all

grades), nausea,

pruritus, headache,

infusion-related

reactions (12% each,

all grades)[8]

Efficacy

(Monotherapy)

Objective Response

Rate: 4.5%; Disease

Control Rate: 49.3%

Not specified in

provided results

Objective Response:

1/17 patients (6%)

had a complete

response; Stable

Disease: 5/17 patients

(29%)[8]

Key Findings

Showed durable and

prolonged responses

in patients with ATM

alterations and

BRCA1/2 defects.[10]

In combination with

carboplatin, showed

preliminary antitumor

activity.[10]

Well-tolerated with

preliminary antitumor

responses observed.

[8]
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Experimental Protocols for Independent Validation
Detailed and reproducible experimental protocols are essential for the independent validation

of published findings. Below are methodologies for key assays used to characterize the activity

of ATR inhibitors.

Cell Viability Assay (MTT/CellTiter-Glo)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of Elimusertib

and other inhibitors on the proliferation of cancer cell lines.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000-7,000 cells per well

and incubate overnight.[11]

Drug Treatment: Treat the cells with a serial dilution of the ATR inhibitor (e.g., 0-1 µM for

Elimusertib) for a duration of 72 to 120 hours.[9][11]

Viability Assessment:

For MTT assay: Add MTT solution to each well and incubate for 4 hours. Solubilize the

formazan crystals with a solubilization buffer and measure the absorbance at 540 nm.[11]

For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate, and measure the

luminescent signal.[9]

Data Analysis: Normalize the readings to vehicle-treated control cells and calculate the IC50

values using appropriate software (e.g., GraphPad Prism).[11]
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Seed cells in 96-well plate

Incubate overnight

Treat with serial dilutions
of ATR inhibitor

Incubate for 72-120 hours

Add MTT or
CellTiter-Glo reagent

Measure absorbance
or luminescence

Calculate IC50 values

 

Cell treatment and lysis

Protein quantification (BCA)

SDS-PAGE

Transfer to PVDF membrane

Blocking (5% milk/BSA)

Primary antibody incubation
(e.g., anti-pChk1)

Secondary antibody incubation

Chemiluminescent detection

Image and quantify bands
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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